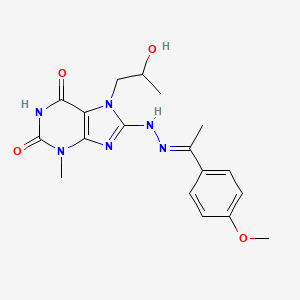

(E)-7-(2-hydroxypropyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

(E)-7-(2-hydroxypropyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-dione derivative characterized by a purine core modified with a hydroxypropyl group at position 7, a hydrazinyl-linked 4-methoxyphenyl ethylidene moiety at position 8, and a methyl group at position 3. Its design combines polar (hydroxypropyl) and aromatic (4-methoxyphenyl) substituents, likely influencing solubility, stability, and target interactions .

Properties

IUPAC Name |

7-(2-hydroxypropyl)-8-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O4/c1-10(25)9-24-14-15(23(3)18(27)20-16(14)26)19-17(24)22-21-11(2)12-5-7-13(28-4)8-6-12/h5-8,10,25H,9H2,1-4H3,(H,19,22)(H,20,26,27)/b21-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CACNFWPMLYUITC-SRZZPIQSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=C(N=C1NN=C(C)C3=CC=C(C=C3)OC)N(C(=O)NC2=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CN1C2=C(N=C1N/N=C(\C)/C3=CC=C(C=C3)OC)N(C(=O)NC2=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-7-(2-hydroxypropyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes current knowledge regarding its biological activity, supported by relevant studies and data tables.

Structure-Activity Relationship (SAR)

The structural configuration of purine derivatives significantly influences their biological activity. The presence of substituents at specific positions on the purine ring can enhance or diminish their efficacy against various biological targets. For instance, studies have indicated that modifications at the C-2, C-6, and N-9 positions of the purine core are crucial for developing compounds with improved binding affinity to target proteins involved in cancer progression and other diseases .

Anticancer Activity

Recent investigations into purine derivatives have highlighted their promising anticancer properties. The compound has been evaluated alongside other purine derivatives for its cytotoxic effects against multiple cancer cell lines. Notably, it has shown significant activity against:

- HL-60 : Induces apoptosis and cell cycle arrest at the S-phase.

- MCF-7 : Exhibits potent cytotoxicity with an IC50 value comparable to established chemotherapeutics like cisplatin.

The structure-activity relationship studies have indicated that the introduction of hydrazinyl and hydroxypropyl groups enhances the compound's cytotoxic potential by promoting interactions with cellular targets involved in tumor growth regulation .

Antimicrobial Properties

Beyond its anticancer activity, this compound also exhibits antimicrobial properties. Research has documented its effectiveness against various bacterial strains and fungi, suggesting a broad spectrum of biological activity. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Table 1: Biological Activity of (E)-7-(2-hydroxypropyl)-8-(2-(1-(4-methoxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 5.0 | Induces apoptosis |

| MCF-7 | 4.5 | Cell cycle arrest at S-phase |

| E. coli | 20.0 | Disruption of cell membrane integrity |

| S. aureus | 15.0 | Inhibition of protein synthesis |

The above table summarizes key findings from experimental studies assessing the biological activity of the compound against various cell lines and microorganisms.

Future Directions

The ongoing research into this purine derivative suggests several avenues for future exploration:

- Optimization of Structure : Further modifications to enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells.

- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer and antimicrobial activities.

- In Vivo Studies : Transitioning from in vitro findings to in vivo models to evaluate therapeutic efficacy in a biological context.

Scientific Research Applications

Structural Characteristics

The compound features a purine core with various substituents that enhance its biological activity. The presence of the hydrazinyl group and methoxyphenyl moiety is particularly significant for its interaction with biological targets.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to:

- Inhibit pro-inflammatory cytokines such as IL-1β and TNF-α.

- Modulate the NLRP3 inflammasome pathway, which is crucial in inflammatory responses related to conditions like arthritis and gout.

Antioxidant Activity

The compound also demonstrates antioxidant properties by:

- Reducing oxidative stress markers in cellular models.

- Inhibiting xanthine oxidase activity, which is implicated in uric acid production and related disorders.

Case Studies

- Study on Inflammatory Pathways : A study conducted on macrophage cell lines revealed that treatment with this compound significantly downregulated inflammatory markers when stimulated with lipopolysaccharide (LPS) and monosodium urate (MSU) crystals. The results indicated a reduction in NF-kB activation, a key transcription factor involved in inflammation.

- Xanthine Oxidase Inhibition : Another study focused on the compound's effect on xanthine oxidase activity. The findings suggested that the compound could potentially aid in managing hyperuricemia by inhibiting this enzyme, thus lowering uric acid levels.

Drug Development

The unique structure of this compound makes it a candidate for drug development targeting:

- Chronic inflammatory diseases.

- Conditions associated with oxidative stress.

Research Applications

Due to its biological activities, this compound is utilized in various research settings to:

- Explore mechanisms of inflammation and oxidative stress.

- Investigate potential therapeutic strategies for diseases such as gout and arthritis.

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Purine-Dione Derivatives

The compound 8-{(2Z)-2-[1-(2-Hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione () shares the purine-dione core but differs in substituents:

- Position 7: An octyl chain (lipophilic) vs. the target compound’s hydroxypropyl group (polar).

- Hydrazinyl substituent : A 2-hydroxyphenyl group vs. the target’s 4-methoxyphenyl. The 4-methoxy group may enhance electron-donating effects and steric bulk, altering π-π stacking or hydrogen-bonding interactions with biological targets .

Pyrimidine-Dione Derivatives

Compounds such as 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione () feature a pyrimidine-dione core instead of purine. Key distinctions include:

- Core structure : Pyrimidine (6-membered ring) vs. purine (9-membered fused rings). Purine derivatives generally exhibit broader biological interactions due to their structural resemblance to nucleotides.

- Substituents : The hydroxypropyl and methoxymethyl groups in pyrimidine-diones may prioritize solubility over target specificity compared to the hydrazinyl-aromatic motifs in purine-diones .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Position 7 Substituent | Position 8/6 Substituent | Molecular Formula | Key Properties (Predicted) |

|---|---|---|---|---|---|

| Target Compound | Purine-dione | 2-hydroxypropyl | 4-methoxyphenyl hydrazinyl | C₂₀H₂₃N₇O₅ | Moderate solubility, intermediate logP |

| 8-(2Z)-2-[1-(2-Hydroxyphenyl)ethylidene... | Purine-dione | Octyl | 2-hydroxyphenyl hydrazinyl | C₂₄H₃₂N₆O₄ | Low solubility, high logP |

| 6-[(3-hydroxy-2-hydroxymethyl)propyl]... | Pyrimidine-dione | Hydroxypropyl | Methoxymethyl | C₁₃H₂₀N₂O₇ | High solubility, low logP |

Research Findings and Implications

Substituent-Driven Property Modulation

- Lipophilicity : The octyl chain in the purine-dione analogue () increases logP by ~3 units compared to the target compound’s hydroxypropyl group, as predicted by fragment-based calculations .

- Solubility : Hydroxypropyl and hydroxymethyl groups () enhance aqueous solubility, critical for oral bioavailability. The target compound’s 4-methoxyphenyl group may reduce solubility slightly due to aromatic hydrophobicity .

Analytical Characterization

Methods such as HRESIMS and NMR () are critical for differentiating substituent configurations. For example, NOESY correlations can confirm stereochemistry (e.g., α/β orientations of hydroxypropyl groups), ensuring structural accuracy in analogues .

Q & A

Basic: How can the synthesis of this compound be optimized for high purity and yield?

Methodological Answer:

Synthetic optimization should focus on stepwise coupling of the hydrazinyl and methoxyphenyl moieties to the purine-dione core. Utilize Informer Library screening (as described for aryl halide derivatives in ) to evaluate reaction conditions (e.g., solvent polarity, catalysts, temperature). Purification via column chromatography with gradient elution (e.g., ethyl acetate/methanol) or recrystallization in ethanol/water mixtures can enhance purity. Monitor intermediates by TLC and confirm final product integrity via melting point analysis and HRMS .

Advanced: What computational approaches predict the compound's reactivity and interaction with biological targets?

Methodological Answer:

Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO/LUMO energies) and predict sites for nucleophilic/electrophilic attack. For biological interactions, use molecular docking (AutoDock Vina, Schrödinger Suite) to model binding affinities with target enzymes (e.g., xanthine oxidase). Validate predictions with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes over 100+ ns trajectories .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the hydroxypropyl and hydrazinyl groups.

- FTIR : Identify carbonyl (1650–1750 cm⁻¹) and hydrazone (N–H stretch ~3300 cm⁻¹) functional groups.

- HRMS : Confirm molecular weight (e.g., ESI+ mode) with <2 ppm error.

- X-ray crystallography (if crystals form) for absolute stereochemical confirmation .

Advanced: How can the environmental impact and biodegradation pathways of this compound be assessed?

Methodological Answer:

Follow the INCHEMBIOL framework ( ):

- Laboratory studies : Hydrolysis (pH 4–9 buffers, 25–50°C), photolysis (UV-Vis irradiation), and soil sorption experiments.

- Field monitoring : Use LC-MS/MS to detect residues in water/soil samples.

- QSAR models : Predict ecotoxicity (e.g., ECOSAR) based on logP and electrophilicity.

- Microbial degradation assays : Screen for bacterial consortia capable of cleaving the hydrazine or purine moieties .

Basic: What are the critical steps in establishing the compound's stability under experimental conditions?

Methodological Answer:

Conduct accelerated stability studies :

- Thermal stress : 40–60°C for 4 weeks; monitor degradation via HPLC.

- Photostability : Expose to ICH Q1B conditions (UV/visible light).

- pH stability : Incubate in buffers (pH 1–13) and analyze by NMR for hydrolytic byproducts.

Store lyophilized samples at –20°C under argon to prevent oxidation .

Advanced: What strategies resolve contradictions in bioactivity data across in vitro assays?

Methodological Answer:

- Orthogonal assays : Compare enzymatic inhibition (e.g., spectrophotometric) with cell-based viability assays (MTT, ATP-lite).

- Solubility checks : Use dynamic light scattering (DLS) to detect aggregation artifacts.

- Dose-response normalization : Apply Hill slope models to account for assay sensitivity differences.

- Meta-analysis : Pool data from ≥3 independent labs using random-effects statistical models ( ’s randomized block design) .

Basic: How to design a structure-activity relationship (SAR) study for derivatives?

Methodological Answer:

- Core modifications : Substitute the methoxyphenyl group with electron-withdrawing/donating substituents (e.g., –NO₂, –OH).

- Side-chain variations : Replace 2-hydroxypropyl with alkyl/aryl groups.

- Bioassay screening : Test derivatives against target enzymes (IC50 determination) and correlate with computed descriptors (e.g., logD, polar surface area) using multivariate regression .

Advanced: What methodologies quantify interactions with serum proteins or lipid membranes?

Methodological Answer:

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to human serum albumin (HSA).

- Isothermal titration calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS).

- Fluorescence quenching : Monitor tryptophan residue changes in HSA upon ligand binding.

- Liposome partitioning : Use octanol-water (logP) and membrane permeability assays (PAMPA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.